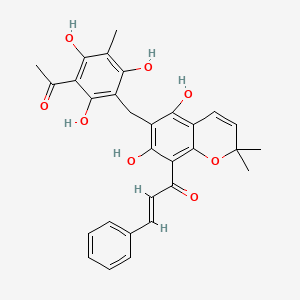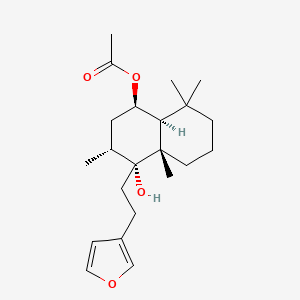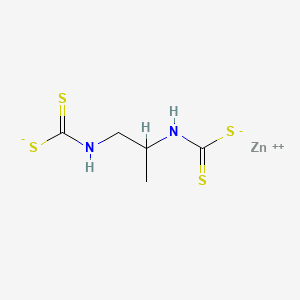
Propineb
Übersicht
Beschreibung
Propineb is a member of the class of dithiocarbamic acids resulting from the formal addition of a molecule of carbon disulfide to each of the nitrogens of propylenediamine . It is functionally related to a propylenediamine and is a conjugate acid of a propylene 1,2-bis (dithiocarbamate) . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti .
Synthesis Analysis
The method for the analysis of this compound involves the evolution of carbon disulfide (CS2), under acidic conditions in the presence of stannous chloride, extraction of the generated CS2 into a layer of isooctane which is then analyzed for CS2 content by GC-MS in SIM mode .Molecular Structure Analysis
The molecular formula of this compound is C5H10N2S4 . The IUPAC name is 1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid . The InChI is InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) .Chemical Reactions Analysis
A sensitive and specific method for the determination of this compound and its metabolites, propylenethiourea (PTU) and propylenediamine (PDA), using gas chromatography with flame photometric detection (GC-FPD) and LC-MS/MS was developed and validated .Physical And Chemical Properties Analysis
The molecular weight of this compound is 226.4 g/mol . The XLogP3-AA is 1.7 . It has 4 hydrogen bond donor counts .Wissenschaftliche Forschungsanwendungen
Bekämpfung von Falschem Mehltau an Zwiebeln
Propineb hat sich unter Feldbedingungen als wirksam bei der Bekämpfung von Falschem Mehltau an Zwiebeln erwiesen . Wöchentliche Spritzungen mit this compound führten 2017 (32,98 t ha −1) und 2018 (20,70 t ha −1) zu den höchsten Erträgen . Dies unterstreicht sein Potenzial als Schutzfungizid im Zwiebelanbau .
Fungizid für Äpfel, Trauben und Tomaten
This compound wird als Fungizid an Äpfeln, Trauben und Tomaten eingesetzt . Seine Anwendung trägt zur Bekämpfung von Krankheiten und zur Verbesserung der allgemeinen Gesundheit dieser Pflanzen bei .
Bekämpfung von Krautfäule an Kartoffeln und Tomaten
This compound wird zur Bekämpfung von Krautfäule an Kartoffeln und Tomaten eingesetzt . Krautfäule ist eine häufige Krankheit, die diese Pflanzen befällt, und die Verwendung von this compound hilft, ihre Auswirkungen zu mindern .
Bekämpfung von Falschem Mehltau an Hopfen und Reben
This compound wird auch zur Bekämpfung von Falschem Mehltau an Hopfen und Reben eingesetzt . Falscher Mehltau ist eine Krankheit, die den Ertrag und die Qualität dieser Pflanzen erheblich beeinträchtigen kann .
Bekämpfung von Apfelmehltau
Apfelmehltau ist eine häufige Krankheit, die Apfelbäume befällt. This compound wird als Fungizid zur Bekämpfung dieser Krankheit eingesetzt .
Bekämpfung von Blauschimmel an Tabak
Blauschimmel ist eine Krankheit, die Tabakpflanzen befällt. This compound wird zur Bekämpfung dieser Krankheit eingesetzt und trägt so zur Erhaltung der Gesundheit und des Ertrags von Tabakpflanzen bei .
Bekämpfung von Sigatoka-Krankheit an Bananen
Die Sigatoka-Krankheit ist ein großes Problem für den Bananenanbau. This compound wird zur Bekämpfung dieser Krankheit eingesetzt, wodurch die Gesundheit und der Ertrag von Bananenpflanzen verbessert werden .
Verwendung in Pestizidformulierungen
This compound wird bei der Formulierung von Pestiziden verwendet . Es wird durch reversed-phase high-performance liquid chromatography mit UV-Detektion bei 280 nm und externer Standardisierung bestimmt .
Zusammenfassend lässt sich sagen, dass this compound ein vielseitiges Fungizid ist, das eine breite Palette von Anwendungen bei der Bekämpfung verschiedener Krankheiten bietet, die verschiedene Kulturen befallen. Seine Multi-Site-Wirkungsweise verhindert die Entwicklung von Resistenzen in den Pilzen , wodurch es zu einem wertvollen Werkzeug für die nachhaltige Landwirtschaft wird.
Wirkmechanismus
Target of Action
Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .
Mode of Action
this compound interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of this compound prevents the development of resistance in the fungi .
Biochemical Pathways
this compound is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .
Pharmacokinetics
In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .
Result of Action
The result of this compound’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound has been tested in field development trials which demonstrated efficacious activity
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function by interacting with various cellular components
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of this compound is still under study.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Propineb involves the reaction of 3,5-dimethylthiocarbamoyl chloride with 2,4,5-trichlorophenol in the presence of a base to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate. This intermediate is then reacted with propargyl alcohol in the presence of a base to form Propineb.", "Starting Materials": [ "3,5-dimethylthiocarbamoyl chloride", "2,4,5-trichlorophenol", "propargyl alcohol", "base" ], "Reaction": [ "Step 1: 3,5-dimethylthiocarbamoyl chloride is added to a solution of 2,4,5-trichlorophenol in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate.", "Step 3: Propargyl alcohol is added to the reaction mixture in the presence of a base.", "Step 4: The reaction mixture is stirred at room temperature for several hours to form Propineb.", "Step 5: The product is isolated and purified using standard techniques." ] } | |
CAS-Nummer |
12071-83-9 |
Molekularformel |
C5H8N2S4Zn |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |
InChI-Schlüssel |
KKMLIVYBGSAJPM-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Kanonische SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
12071-83-9 |
Physikalische Beschreibung |
White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
9016-72-2 |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |
Dampfdruck |
0.0000016 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



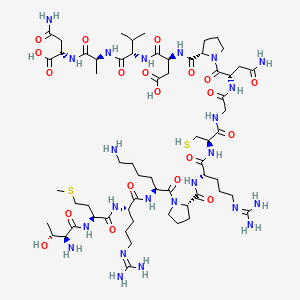

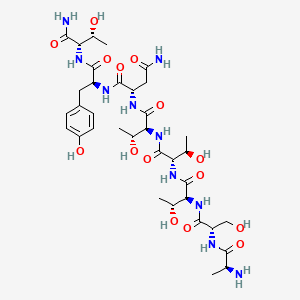
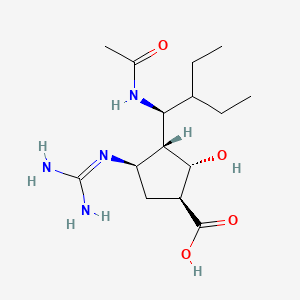
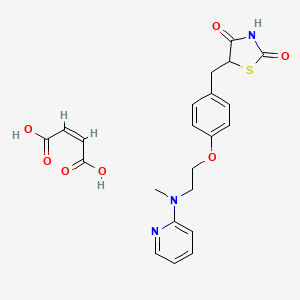

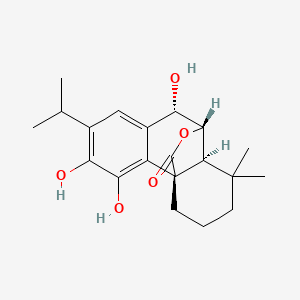
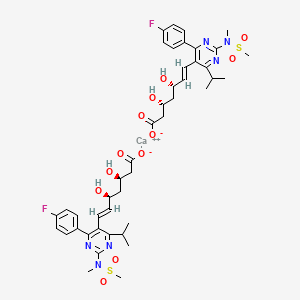

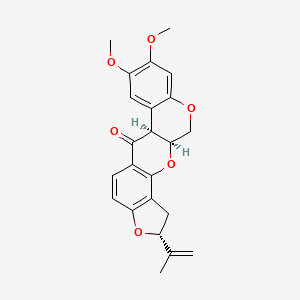
![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)

